molecular formula C14H6FI2NO3 B2784262 3-(4-fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2(3H)-one CAS No. 865657-75-6

3-(4-fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2(3H)-one

Cat. No.: B2784262
CAS No.: 865657-75-6
M. Wt: 509.013
InChI Key: CSVCIUWLEVRNBP-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2(3H)-one is a complex organic compound that features a benzoxazole core substituted with fluorobenzoyl and diiodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of a benzoxazole derivative with 4-fluorobenzoyl chloride, followed by iodination using iodine and a suitable oxidizing agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include iodine, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(4-Fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl and diiodo groups can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2(3H)-one is unique due to its combination of fluorobenzoyl and diiodo substitutions on a benzoxazole core. This structure imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-(4-fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6FI2NO3/c15-8-3-1-7(2-4-8)13(19)18-11-6-9(16)5-10(17)12(11)21-14(18)20/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVCIUWLEVRNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N2C3=C(C(=CC(=C3)I)I)OC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6FI2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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